REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH2:7].Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>O.C1(C)C=CC=CC=1>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH:7][C:11](=[O:12])[O:13][CH2:14][CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
578.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
825 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
near 10° C
|
Type
|
CUSTOM
|
Details
|
The phases were then separated
|
Type
|
EXTRACTION
|
Details
|
This solution was then extracted with toluene (1.25 L×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(OCC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.123 kg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |